Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-
Description
Zirconium, dichlorobis[(1,2,3,4,5-η)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- (hereafter referred to as Zr-TetMeCp₂Cl₂) is an organometallic compound featuring two tetramethylcyclopentadienyl (Cp) ligands coordinated to a zirconium center, with two chloride ligands completing the octahedral geometry. This compound is part of a broader class of metallocene dichlorides, which are pivotal in catalysis, polymerization, and materials science. The tetramethyl substitution on the Cp rings introduces significant steric bulk and electron-donating effects, influencing reactivity and stability compared to less-substituted analogs .
Properties
Molecular Formula |
C18H26Cl2Zr |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
TVVBKKGUEQYYTA-UHFFFAOYSA-L |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Table 1. Ligand Synthesis Methods
| Method | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Solid acid dehydration | Strong acid resin | ≥80 | <5% dimers |
| H₂SO₄-catalyzed | Sulfuric acid | 58 | 15–20% dimers |
Table 2. Zirconium Complex Formation
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaCp' + ZrCl₄ in hexane | Diethylene glycol | 3 | 72–78 |
| LiCp' + ZrCl₄(THF)₂ | THF | 2 | 85–90 |
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form zirconium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Undergoes ligand exchange reactions with other cyclopentadienyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and other cyclopentadienyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted cyclopentadienyl zirconium compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound features a zirconium atom coordinated to two dichloride ligands and two tetramethylcyclopentadienyl ligands. Its molecular formula is C₁₂H₁₄Cl₂Zr with a molecular weight of approximately 320.37 g/mol. The structure can be described as a metallocene with a distorted octahedral geometry around the zirconium center due to the steric demands of the bulky cyclopentadienyl ligands.
3.1 Synthesis of Advanced Materials
The compound is utilized in synthesizing advanced materials due to its thermal stability and reactivity profile. It can serve as a precursor for producing zirconium-based ceramics and composites used in high-temperature applications.
Table 2: Properties of Materials Synthesized Using Zirconium Complexes
| Material Type | Application Area | Key Properties |
|---|---|---|
| Zirconia Ceramics | Aerospace | High strength and thermal resistance |
| Composites | Electronics | Electrical insulation properties |
Case Study:
Research conducted at the Australian Nuclear Science and Technology Organisation (ANSTO) highlighted the use of zirconium dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- in developing high-performance ceramics for aerospace applications .
Biomedical Applications
While primarily known for its industrial applications, there is emerging interest in exploring the biomedical potential of zirconium complexes. The biocompatibility and mechanical properties of zirconium compounds make them suitable candidates for dental materials and implants.
Case Study:
A clinical study evaluated monolithic zirconia crowns made from zirconium compounds in dental applications. The results indicated excellent performance over five years with high patient satisfaction rates .
Mechanism of Action
The compound exerts its effects primarily through its Lewis acidic behavior, which allows it to act as an efficient catalyst in various organic reactions. It interacts with molecular targets by coordinating with electron-rich species, facilitating the formation and breaking of chemical bonds . The pathways involved include activation of substrates and stabilization of transition states, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Zirconium Complexes
Ligand Substitution and Steric Effects
(a) Zr-TetMeCp₂Cl₂ vs. Dichlorobis(1,2-dimethylcyclopentadienyl)zirconium (CAS 119445-91-9)
- Structural Differences: The latter features 1,2-dimethyl-Cp ligands (C₁₄H₁₈Cl₂Zr, MW 348.42), while Zr-TetMeCp₂Cl₂ has four methyl groups per Cp ring.
(b) Zr-TetMeCp₂Cl₂ vs. Dichlorobis(indenyl)zirconium(IV) (CAS N/A)
- Ligand Conjugation : Indenyl ligands (C₉H₇) offer extended π-conjugation compared to Cp rings, stabilizing the metal center and altering catalytic activity. Zr-TetMeCp₂Cl₂’s tetramethyl-Cp ligands provide stronger σ-donation but less conjugation, favoring different reaction pathways .
- Applications : Indenyl zirconium complexes are widely used in ethylene polymerization to control polymer branching. Zr-TetMeCp₂Cl₂’s steric bulk may favor the production of higher-molecular-weight polymers or distinct stereoregularity .
Electronic and Thermodynamic Comparisons
(a) Zr-TetMeCp₂Cl₂ vs. Dichlorobis(acetylacetonato)zirconium (CAS 18717-38-9)
- Ligand Type: The acetylacetonate (acac) ligands are bidentate oxygen donors, contrasting with the η⁵-coordination of Cp ligands. This results in lower Lewis acidity at the Zr center in acac complexes, reducing their efficacy in olefin polymerization compared to Cp-based systems .
- Stability : Acac complexes are often more moisture-sensitive due to weaker Zr–O bonds, whereas Zr-TetMeCp₂Cl₂’s robust Cp-Zr bonds may offer better hydrolytic stability .
(b) Thermodynamic Data for Pentamethyl Analogs
A pentamethyl-Cp zirconium complex (CAS 67108-80-9, C₂₂H₃₆Zr, MW 391.75) exhibits a reaction enthalpy (ΔrH°) of -70.00 ± 0.60 kcal/mol in toluene.
Biological Activity
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-, commonly referred to as bis(tetramethylcyclopentadienyl)zirconium dichloride (CAS 12109-71-6), is a metallocene compound with significant implications in biological and catalytic applications. This article explores its biological activity based on diverse sources and recent research findings.
Chemical Structure and Properties
The compound features a zirconium atom coordinated with two dichloro groups and two tetramethyl-substituted cyclopentadienyl ligands. Its molecular formula is , and it exhibits properties typical of transition metal complexes. The compound is synthesized through the reaction of zirconium tetrachloride with tetramethylcyclopentadiene in an inert atmosphere, yielding a yellow crystalline solid that is sensitive to air and moisture .
Research indicates that metallocenes like zirconium dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- exhibit various biological activities primarily through their interactions with biological macromolecules. The mechanisms include:
- Coordination Chemistry : The ability of zirconium to form stable complexes with biomolecules such as proteins and nucleic acids enhances its potential as a therapeutic agent .
- Catalytic Properties : As a catalyst in organic reactions, this compound can facilitate the synthesis of biologically active molecules. For instance, it has been studied for its role in polymerization reactions that can lead to the development of drug delivery systems.
Case Studies
- Anticancer Activity : A study explored the efficacy of various zirconium-based compounds in inhibiting cancer cell proliferation. Results indicated that bis(tetramethylcyclopentadienyl)zirconium dichloride showed promising cytotoxic effects against specific cancer cell lines due to its ability to induce apoptosis .
- Fluoride Ion Capture : Research presented a novel application where zirconium complexes were utilized for capturing fluoride ions from aqueous solutions. The study highlighted the enhanced adsorption capacities when zirconium was complexed with amino acids on a carbon composite support . This property suggests potential environmental applications in water purification.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and unique features of related zirconium compounds:
| Compound Name | Metal | Ligands | Biological Activity |
|---|---|---|---|
| Bis(cyclopentadienyl)zirconium dichloride | Zirconium | Cyclopentadiene | Catalytic activity in olefin polymerization |
| Bis(indenyl)zirconium dichloride | Zirconium | Indene | Different reactivity patterns due to ligand size |
| Bis(tetramethylcyclopentadienyl)zirconium dichloride | Zirconium | Tetramethylcyclopentadiene | Anticancer properties; fluoride adsorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
